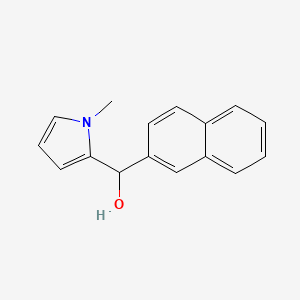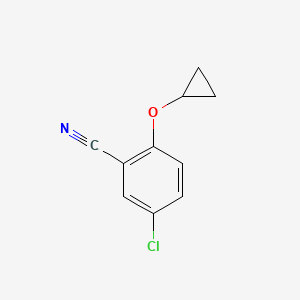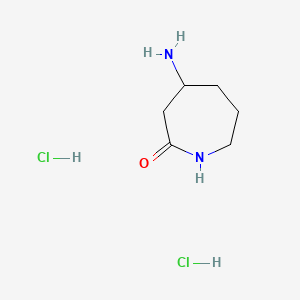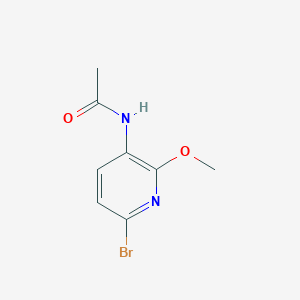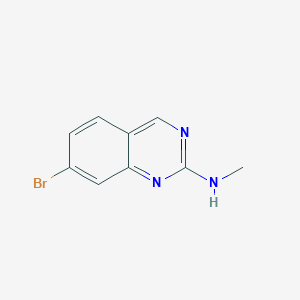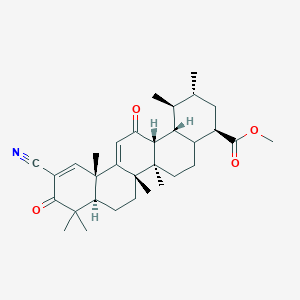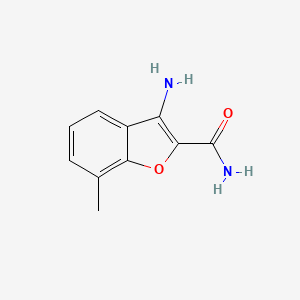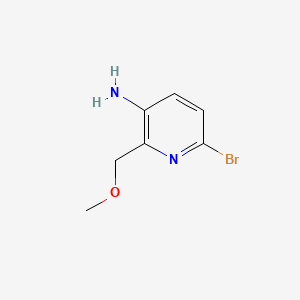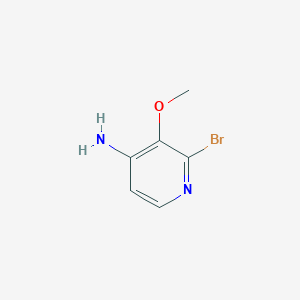
2-Bromo-3-methoxypyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methoxypyridin-4-amine is an organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of bromine and methoxy groups in its structure introduces unique chemical properties that make it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methoxypyridin-4-amine can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions. The reaction typically proceeds through a Suzuki-Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The reaction conditions include the use of palladium catalysts, boronic acids, and appropriate bases .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxypyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boronic Acids: React with the bromine atom in substitution reactions.
Oxidizing and Reducing Agents: Used to alter the oxidation state of the compound
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can produce biaryl compounds, while substitution reactions can yield various substituted pyridines .
Scientific Research Applications
2-Bromo-3-methoxypyridin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, altering their activity and function. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxypyridin-3-amine: Another brominated pyridine derivative with similar chemical properties.
3-Amino-5-bromo-2-methoxypyridine: A related compound with an amino group in place of the bromine atom
Uniqueness
2-Bromo-3-methoxypyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and methoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
2-bromo-3-methoxypyridin-4-amine |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3,(H2,8,9) |
InChI Key |
LTQXCAIUMFRGIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


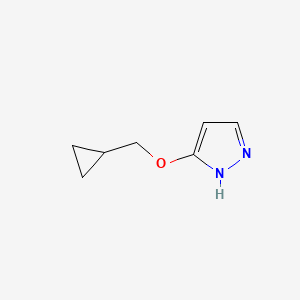
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
